molecular formula C14H19BrN2O B1399381 1-(4-((6-Bromopyridin-2-yl)methyl)azepan-1-yl)ethanone CAS No. 1316221-34-7

1-(4-((6-Bromopyridin-2-yl)methyl)azepan-1-yl)ethanone

Cat. No.: B1399381
CAS No.: 1316221-34-7
M. Wt: 311.22 g/mol
InChI Key: JHQSTJPWYHSDHS-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The compound this compound is systematically identified through multiple chemical databases and registration systems. The Chemical Abstracts Service has assigned this compound the registry number 1316221-34-7, which serves as its unique identifier in chemical literature and commercial databases. The molecular descriptor language number MFCD19691508 provides additional systematic identification within the Molecular Design Limited database system.

The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, where the compound name explicitly describes the substitution pattern and connectivity. The structure features a central azepane ring system, which is a seven-membered saturated nitrogen heterocycle, substituted at the 4-position with a methyl group that connects to the 2-position of a 6-bromopyridine moiety. The azepane nitrogen is further substituted with an acetyl group, completing the ethanone designation.

The Simplified Molecular Input Line Entry System representation for this compound is documented as CC(N1CCC(CC2=NC(Br)=CC=C2)CCC1)=O, which provides a standardized linear notation for computational chemistry applications and database searches. This notation clearly delineates the molecular connectivity, showing the acetyl group attached to the azepane nitrogen, the methylene bridge connecting to the bromopyridine system, and the specific substitution pattern.

Molecular Geometry and Conformational Analysis

The molecular formula of this compound is established as C14H19BrN2O, with a corresponding molecular weight of 311.22 grams per mole. This composition indicates the presence of fourteen carbon atoms, nineteen hydrogen atoms, one bromine atom, two nitrogen atoms, and one oxygen atom, reflecting the complex heterocyclic nature of the compound.

The compound exhibits significant conformational flexibility due to the presence of the seven-membered azepane ring and the methylene linker connecting to the bromopyridine moiety. The azepane ring system typically adopts chair-like conformations similar to cycloheptane, though with additional considerations for the nitrogen atom's hybridization and its substitution with the acetyl group. The rotatable methylene bridge allows for various orientations of the bromopyridine substituent relative to the azepane core.

Computational chemistry calculations suggest that the compound possesses notable three-dimensional structural features. The calculated physical properties include a predicted density of 1.3 ± 0.1 grams per cubic centimeter and a boiling point of 440.1 ± 25.0 degrees Celsius at 760 millimeters of mercury pressure. The flash point is calculated to be 220.0 ± 23.2 degrees Celsius, indicating the thermal stability characteristics of the compound. The polarizability is estimated at 29.9 ± 0.5 × 10^-24 cubic centimeters, reflecting the electron distribution and molecular size.

Crystallographic Data and X-ray Diffraction Studies

Currently available literature does not provide specific crystallographic data or X-ray diffraction studies for this compound. The search results indicate that while related bromopyridine compounds have been subjected to crystallographic analysis, such as the zinc coordination complex containing a 6-bromopyridin-2-yl ligand system, comprehensive structural determination through X-ray crystallography remains unreported for this specific azepane-containing compound.

The absence of crystallographic data represents a significant gap in the structural characterization of this compound. X-ray diffraction studies would provide crucial information about bond lengths, bond angles, intermolecular interactions, and solid-state packing arrangements. Such data would be particularly valuable for understanding the conformational preferences of the azepane ring system and the spatial relationship between the bromopyridine and azepane moieties.

Related crystallographic studies on bromopyridine-containing compounds suggest that such systems often exhibit interesting intermolecular interactions, including halogen bonding involving the bromine substituent and π-π stacking interactions between aromatic pyridine rings. The crystal structure of the zinc complex with 6-bromopyridine ligands demonstrates distorted tetrahedral geometry and specific bond lengths that could provide insight into the coordination behavior of similar bromopyridine systems.

Comparative Structural Analysis with Azepane-Pyridine Hybrid Analogues

The structural characteristics of this compound can be understood in the context of related azepane-pyridine hybrid compounds found in the chemical literature. Comparison with azepane-1-carboxamide, which possesses the molecular formula C7H14N2O and a molecular weight of 142.20 grams per mole, reveals the significant structural elaboration present in the bromopyridine-substituted compound.

The azepane ring system is a recurring motif in pharmaceutical compounds and synthetic intermediates. Related structures include 1-(azepan-1-yl)-2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanylethanone, which features an azepane moiety connected to a more complex aromatic system with a molecular weight of 457.4 grams per mole. This comparison highlights the intermediate complexity of the target compound, which incorporates the azepane core with a moderately complex bromopyridine substituent.

Structural analogues containing different pyridine substitution patterns provide insight into the impact of halogen positioning on molecular properties. For instance, 1-(4-(4-Bromopyridin-2-yl)piperazin-1-yl)ethanone, with the molecular formula C11H14BrN3O and molecular weight 284.15 grams per mole, demonstrates how changing the saturated ring system from azepane to piperazine and altering the substitution pattern affects molecular dimensions and properties.

The bromopyridine moiety in the target compound can be compared to simpler acetylated bromopyridines such as 2-Acetyl-6-bromopyridine, which has the molecular formula C7H6BrNO and molecular weight of 200.03 grams per mole. The attachment of this bromopyridine system to the azepane ring through a methylene linker represents a significant structural elaboration that would be expected to influence both the chemical reactivity and biological activity profiles of the compound.

Analysis of related azepane-containing pharmaceutical compounds, including those mentioned in patent literature for bone-forming agents, indicates that 6-azepan-1-yl-3-(6-bromopyridin-2-yl)-1,2,4-triazolo[4,3-b]pyridazine represents a different structural class where the azepane is directly attached to a more complex heterocyclic framework. This comparison underscores the unique structural features of the target compound, where the azepane and bromopyridine systems are connected through a flexible methylene bridge rather than being part of a rigid polycyclic system.

Properties

IUPAC Name

1-[4-[(6-bromopyridin-2-yl)methyl]azepan-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrN2O/c1-11(18)17-8-3-4-12(7-9-17)10-13-5-2-6-14(15)16-13/h2,5-6,12H,3-4,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHQSTJPWYHSDHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC(CC1)CC2=NC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-((6-Bromopyridin-2-yl)methyl)azepan-1-yl)ethanone, also known by its CAS number 1316221-34-7, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C₁₄H₁₉BrN₂O. Its structure features a bromopyridine moiety attached to an azepane ring, which is significant for its biological interactions.

PropertyValue
Molecular FormulaC₁₄H₁₉BrN₂O
Molecular Weight300.22 g/mol
CAS Number1316221-34-7
Purity≥ 97% (as per supplier data)

Mechanisms of Biological Activity

Research indicates that compounds similar to this compound may exhibit various biological activities, primarily through interactions with specific receptors or enzymes. The following mechanisms have been proposed based on related compounds:

  • Kinase Inhibition : Many brominated pyridine derivatives are known to act as kinase inhibitors, which can interfere with cancer cell proliferation and survival pathways.
  • Neurotransmitter Modulation : The azepane structure may contribute to interactions with neurotransmitter systems, potentially influencing mood and cognitive functions.
  • Antimicrobial Activity : Some studies suggest that similar compounds possess antimicrobial properties, making them candidates for further investigation in infectious disease contexts.

Case Study 1: Kinase Inhibition

A study published in Drug Discovery Today examined a series of bromopyridine derivatives for their ability to inhibit specific kinases involved in cancer pathways. The findings indicated that modifications on the pyridine ring significantly affected the inhibitory activity against various kinases, suggesting that this compound could be optimized for enhanced efficacy against targeted cancer types .

Case Study 2: Neuropharmacological Effects

Research conducted by Opna Bio explored the neuropharmacological effects of similar azepane derivatives. The study found that certain compounds exhibited anxiolytic properties in animal models, indicating potential therapeutic applications for anxiety disorders .

Case Study 3: Antimicrobial Testing

In a collaborative study aimed at evaluating novel antimicrobial agents, compounds structurally related to this compound were tested against various bacterial strains. Results showed promising activity against Gram-positive bacteria, suggesting further exploration into its use as an antimicrobial agent .

Comparison with Similar Compounds

Structural Analogues of Azepane-Ethanone Derivatives

1-[4-(5-Bromo-pyridin-3-ylmethyl)-azepan-1-yl]-ethanone (CAS 1316227-45-8)
  • Structure: Azepane ring with a 5-bromo-pyridin-3-ylmethyl group at position 4 and an ethanone at nitrogen.
  • Key Differences : The bromine substituent on the pyridine ring is at position 5 (meta to the methylene bridge) instead of position 4. This positional isomerism may influence electronic properties and intermolecular interactions.
  • Relevance : Demonstrates the impact of bromine placement on pyridine’s electronic effects and steric accessibility .
2-(4-Bromophenyl)-1-(4-methylpiperidin-1-yl)ethanone (CAS 349430-29-1)
  • Structure: Piperidine (six-membered ring) substituted with a 4-bromophenyl group and ethanone.
  • Key Differences: The smaller piperidine ring reduces conformational flexibility compared to azepane.
  • Relevance : Highlights the role of heterocycle size and aromatic substituent type in physicochemical properties .
1-(Azepan-1-yl)-2-[4-(3-methoxyphenyl)-1H-1,2,3-triazol-1-yl]ethanone (2dag)
  • Structure: Azepane with a triazole-linked 3-methoxyphenyl group and ethanone.
  • Key Differences : Replaces bromopyridine with a triazole-methoxyphenyl moiety, introducing hydrogen-bonding capacity via the methoxy group.
  • Relevance: High yield (92%) and antibacterial activity suggest azepane-ethanone derivatives’ versatility in bioactive compound design .

Brominated Pyridine Derivatives

1-(4-Bromopyridin-2-yl)ethanone
  • Structure : Simple acetylated 4-bromopyridine.
  • Key Differences : Lacks the azepane ring, simplifying synthesis but reducing conformational diversity.
  • Relevance : Used as a pharmaceutical intermediate, emphasizing bromopyridinyl ketones’ synthetic utility .
1-(6-Bromopyridin-2-yl)propan-1-one
  • Structure: Propanone attached to 6-bromopyridin-2-yl.
  • Key Differences: Longer alkyl chain (propanone vs. ethanone) may enhance lipophilicity.
  • Relevance : Illustrates bromine’s stability in electrophilic substitution reactions .

Comparative Analysis Table

Compound Name Heterocycle Aromatic Substituent Key Functional Groups Notable Properties/Applications References
Target Compound Azepane 6-Bromo-pyridin-2-ylmethyl Ethanone Hypothetical use in catalysis/drugs -
1-[4-(5-Bromo-pyridin-3-ylmethyl)-azepan-1-yl]-ethanone Azepane 5-Bromo-pyridin-3-ylmethyl Ethanone Structural isomer for SAR studies
2-(4-Bromophenyl)-1-(4-methylpiperidin-1-yl)ethanone Piperidine 4-Bromophenyl Ethanone Potential bioactivity (unreported)
1-(Azepan-1-yl)-2-[4-(3-methoxyphenyl)-1H-1,2,3-triazol-1-yl]ethanone Azepane 3-Methoxyphenyl-triazole Ethanone Antibacterial activity (high yield)
1-(4-Bromopyridin-2-yl)ethanone None 4-Bromo-pyridin-2-yl Ethanone Pharmaceutical intermediate

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(4-((6-Bromopyridin-2-yl)methyl)azepan-1-yl)ethanone typically involves:

  • Preparation or procurement of 6-bromopyridin-2-yl ethanone or its derivatives as key starting materials.
  • Formation of the azepane ring or its functionalized derivative.
  • Coupling of the bromopyridinyl moiety to the azepane nitrogen via a methylene linker.
  • Final functionalization to introduce the ethanone group on the azepane nitrogen.

This approach leverages nucleophilic substitution, palladium-catalyzed coupling, and selective bromination methods.

Preparation of 6-Bromopyridin-2-yl Ethanone Intermediate

The intermediate 1-(6-bromopyridin-2-yl)ethanone is critical. It can be synthesized via:

  • Palladium-catalyzed coupling of 6-bromopyridin-2-yl derivatives with acetyl groups. For example, the reaction of 6-bromopyridin-2-yl ethanone with trimethylsilylacetylene in the presence of PdCl2(PPh3)2 and CuI in THF under nitrogen atmosphere yields the corresponding ethynyl derivative, which can be further transformed to ethanone derivatives.

  • Bromination of pyridinyl ethanone derivatives using reagents such as N-bromosuccinimide (NBS) or phenyltrimethylammonium tribromide in solvents like tetrahydrofuran or acetonitrile at controlled temperatures (0-20 °C) provides brominated ethanone intermediates with high yields (up to 100%).

Method Reagents Conditions Yield Notes
Pd-catalyzed coupling PdCl2(PPh3)2, CuI, TMS-acetylene THF, RT, 2h, N2 atmosphere 55% (over 2 steps) Used for ethynyl derivatives; precursor to ethanone
Bromination with phenyltrimethylammonium tribromide Phenyltrimethylammonium tribromide THF, 0-20 °C, 1.3 h 100% Clean reaction, easy isolation
Bromination with NBS and p-toluenesulfonic acid NBS, p-TsOH Acetonitrile, reflux, 2h, inert atmosphere 93% Requires chromatographic purification

Coupling of Bromopyridin-2-yl Methyl Group to Azepane

The key step involves linking the 6-bromopyridin-2-yl methyl moiety to the azepane nitrogen. This is typically achieved by:

  • Nucleophilic substitution : The azepane nitrogen acts as a nucleophile attacking a bromomethyl-substituted pyridine derivative.

  • Palladium-catalyzed cross-coupling reactions : Using Pd catalysts to facilitate C-N bond formation under mild conditions, often in polar aprotic solvents such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).

Reaction conditions are optimized to favor high yield and purity, often involving:

  • Temperature control (25-85 °C)
  • Use of bases such as piperidine to enhance reaction rates and yields
  • Inert atmosphere (nitrogen) to prevent oxidation

Final Functionalization to this compound

The final ethanone group on the azepane nitrogen can be introduced by:

  • Acetylation reactions using acyl chlorides or anhydrides under controlled conditions.

  • Alternatively, starting from azepane derivatives already bearing an ethanone substituent, the bromopyridinyl methyl group can be appended last.

Representative Reaction Scheme and Conditions

Step Reaction Reagents/Conditions Yield Remarks
1 Preparation of 1-(6-bromopyridin-2-yl)ethanone Bromination of 1-(pyridin-2-yl)ethanone with NBS or phenyltrimethylammonium tribromide; solvents THF or acetonitrile; 0-20 °C; 1-2 h 93-100% High purity, characterized by NMR and HPLC
2 Coupling to azepane nitrogen Reaction of azepane with bromomethyl-6-bromopyridine; base (piperidine); solvent DMF or THF; 40-85 °C; 16-27 h under N2 80-90% (typical) Avoids tungsten catalysts; palladium catalysts optional
3 Acetylation of azepane nitrogen (if needed) Acetyl chloride or acetic anhydride; base (triethylamine); solvent dichloromethane; 0-25 °C 85-95% Final purification by chromatography

Research Findings and Advantages

  • The use of brominated pyridine intermediates registered under EINECS ensures availability and regulatory compliance.

  • Avoidance of hazardous oxidants like hydrogen peroxide and organic peroxides in the synthesis reduces explosion risks and by-products such as pyridine N-oxide.

  • The reaction conditions favor mild temperatures and inert atmospheres to maximize yield and minimize side reactions.

  • The palladium-catalyzed coupling steps are optimized to minimize catalyst loading (0.15 mol%) and reaction times (~16-27 h), balancing efficiency and cost.

Summary Table of Preparation Methods

Preparation Aspect Methodology Reagents Conditions Yield Notes
Bromination of pyridinyl ethanone NBS, phenyltrimethylammonium tribromide NBS or tribromide reagent 0-20 °C, 1-2 h 93-100% High purity, scalable
Palladium-catalyzed coupling PdCl2(PPh3)2, CuI, base (piperidine) Pd catalyst, base, DMF or THF 40-85 °C, 16-27 h, N2 atmosphere 80-90% Mild, avoids tungsten catalysts
Acetylation Acetyl chloride or anhydride Acylating agent, base 0-25 °C 85-95% Final step, purification by chromatography

Q & A

Q. What are the optimal synthetic routes and conditions for preparing 1-(4-((6-Bromopyridin-2-yl)methyl)azepan-1-yl)ethanone?

The synthesis involves multi-step reactions requiring precise control of parameters. Key steps include:

  • Coupling Reactions : The bromopyridine moiety is introduced via nucleophilic substitution or cross-coupling reactions. Evidence from structurally similar compounds (e.g., piperidine/azepane derivatives) suggests using potassium carbonate as a base and polar aprotic solvents like DMF or acetonitrile at 60–80°C to optimize yield .
  • Protection/Deprotection Strategies : The azepane ring may require temporary protection (e.g., Boc groups) to prevent side reactions during bromopyridine coupling .
  • Purification : Column chromatography with silica gel and gradient elution (hexane/ethyl acetate) is recommended to isolate the final product .

Q. How is the structural integrity of this compound confirmed post-synthesis?

A combination of analytical techniques is used:

  • NMR Spectroscopy : 1^1H and 13^13C NMR verify the presence of the azepane ring (δ 1.5–2.5 ppm for CH2_2 groups) and the 6-bromopyridin-2-yl moiety (δ 7.5–8.5 ppm for aromatic protons) .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 353.08 for C14_{14}H18_{18}BrN2_2O) .
  • X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction using SHELXL (via SHELX programs) resolves the 3D structure, particularly the stereochemistry of the azepane substituents .

Q. What preliminary biological screening approaches are suitable for this compound?

  • In Vitro Assays : Test against enzyme targets (e.g., kinases) or receptors (e.g., GPCRs) using fluorescence polarization or radioligand binding assays. The bromine atom may enhance electrophilic interactions with cysteine residues in active sites .
  • Cytotoxicity Profiling : Screen in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays. Pyridine/azepane hybrids often show antiproliferative activity via apoptosis induction .

Advanced Research Questions

Q. How can regioselectivity challenges in bromopyridine coupling be addressed?

The 6-bromopyridin-2-yl group’s reactivity is influenced by steric and electronic factors:

  • Directed Metalation : Use lithiation at the pyridine C-3 position with LDA or LTMP to direct coupling to the desired position .
  • Palladium Catalysis : Suzuki-Miyaura coupling with arylboronic acids under inert atmospheres (N2_2) at 80–100°C improves selectivity .
  • Competitive Pathway Analysis : Monitor side products (e.g., di-substituted pyridines) via HPLC-MS and adjust stoichiometry or catalyst loading .

Q. How should discrepancies in reported biological activity across studies be resolved?

  • Dose-Response Curves : Re-evaluate IC50_{50} values across multiple concentrations (e.g., 0.1–100 µM) to rule out assay-specific artifacts .
  • Off-Target Profiling : Use proteome-wide approaches (e.g., thermal shift assays) to identify unintended targets .
  • Solubility Considerations : Ensure consistent DMSO concentrations (<1%) to avoid false negatives due to precipitation .

Q. What computational strategies predict interactions with biological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to homology-modeled receptors (e.g., serotonin receptors). The azepane’s flexibility allows conformational sampling .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Pay attention to hydrogen bonds between the ketone group and catalytic residues .
  • QSAR Modeling : Corrogate substituent effects (e.g., bromine vs. chlorine) on activity using datasets from PubChem or ChEMBL .

Q. How can metabolic stability be improved for in vivo studies?

  • Prodrug Design : Modify the ketone to a ketal or oxime to reduce first-pass metabolism .
  • CYP450 Inhibition Assays : Co-incubate with liver microsomes and CYP3A4 inhibitors (e.g., ketoconazole) to identify metabolic hotspots .
  • Deuterium Labeling : Replace labile hydrogens (e.g., on the azepane ring) with deuterium to slow oxidative degradation .

Methodological Notes

  • Crystallography : SHELXL refinement parameters (e.g., Rint_{int} < 0.05) ensure high-quality structural data .
  • Synthetic Reproducibility : Document reaction atmosphere (e.g., N2_2 vs. air) and moisture sensitivity, as azepane derivatives may hydrolyze under acidic conditions .
  • Data Validation : Cross-reference spectral data with analogs (e.g., 1-(3-(6-Bromopyridin-2-yl)piperidin-1-yl)ethanone) to confirm assignments .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1-(4-((6-Bromopyridin-2-yl)methyl)azepan-1-yl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(4-((6-Bromopyridin-2-yl)methyl)azepan-1-yl)ethanone

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